molecular formula C22H21NO4S B14944351 N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B14944351
M. Wt: 395.5 g/mol
InChI Key: IQYQXSVAJNGLGY-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C22H21NO4S. It is characterized by the presence of a benzoylphenoxy group and a methylbenzenesulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-benzoylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This is followed by the reaction with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets are still under investigation, but it is known to interfere with bacterial cell division and other critical functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(4-benzoylphenoxy)ethyl]-4-ethoxybenzenesulfonamide

Uniqueness

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H21NO4S/c1-17-7-13-21(14-8-17)28(25,26)23-15-16-27-20-11-9-19(10-12-20)22(24)18-5-3-2-4-6-18/h2-14,23H,15-16H2,1H3

InChI Key

IQYQXSVAJNGLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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